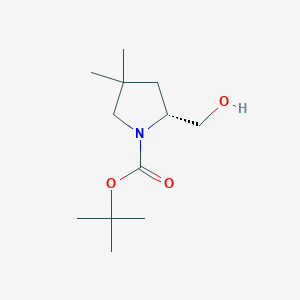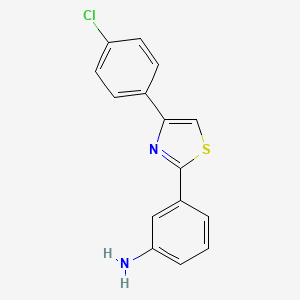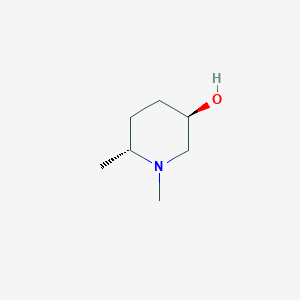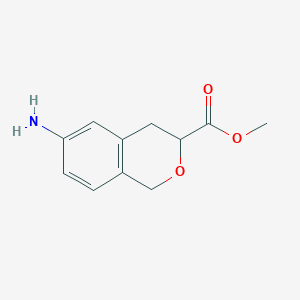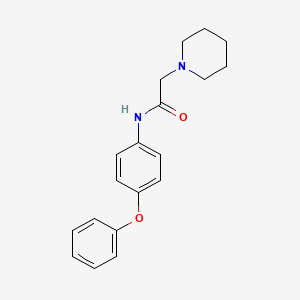![molecular formula C11H11FO2 B15052933 8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B15052933.png)
8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a synthetic organic compound belonging to the benzoxepine family Benzoxepines are known for their diverse biological activities and potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a fluoro and methyl group can undergo cyclization in the presence of a suitable catalyst to form the benzoxepine ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Halogen atoms, such as fluorine, can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine
- (E)-3-(Chloromethylene)-2,3-dihydrobenzo[b]oxepin-7-yl methyl palmitate
Uniqueness
8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H11FO2 |
|---|---|
Poids moléculaire |
194.20 g/mol |
Nom IUPAC |
8-fluoro-7-methyl-3,4-dihydro-2H-1-benzoxepin-5-one |
InChI |
InChI=1S/C11H11FO2/c1-7-5-8-10(13)3-2-4-14-11(8)6-9(7)12/h5-6H,2-4H2,1H3 |
Clé InChI |
FGFSGKBHYSKJLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1F)OCCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Bi(cyclohexane)]-4,4'-dicarboxylic acid](/img/structure/B15052856.png)
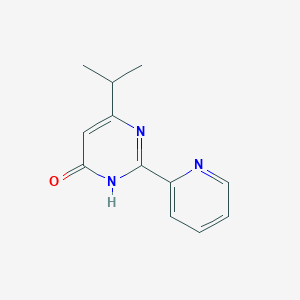
![4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid](/img/structure/B15052866.png)
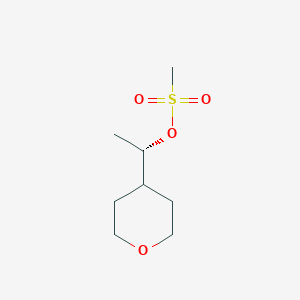
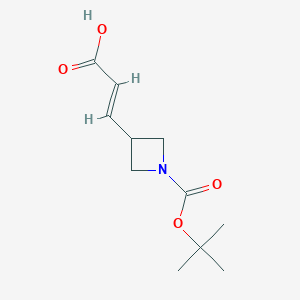
![Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B15052893.png)
![4-(Benzo[d]oxazol-2-yl)-N-phenylaniline](/img/structure/B15052899.png)

